N-Boc-N-deshydroxyethyl Dasatinib-d8

説明

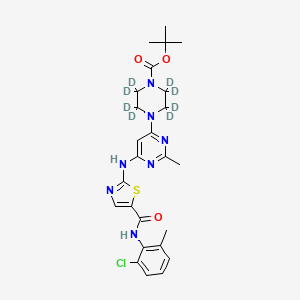

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated derivative of N-Boc-N-deshydroxyethyl Dasatinib, which itself is a derivative of Dasatinib. Dasatinib is a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myeloid leukemia and acute lymphoblastic leukemia. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of Dasatinib.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-deshydroxyethyl Dasatinib-d8 typically involves the deuteration of N-Boc-N-deshydroxyethyl Dasatinib. This process includes the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high deuterium incorporation.

化学反応の分析

Types of Reactions

N-Boc-N-deshydroxyethyl Dasatinib-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.

科学的研究の応用

N-Boc-N-deshydroxyethyl Dasatinib-d8 has several scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: Employed in metabolic studies to trace the pathways and interactions of Dasatinib within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dasatinib.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.

作用機序

The mechanism of action of N-Boc-N-deshydroxyethyl Dasatinib-d8 is similar to that of Dasatinib. It inhibits the activity of specific tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By blocking these kinases, the compound can prevent the proliferation of cancer cells. The molecular targets include BCR-ABL, SRC family kinases, and other related proteins involved in cancer progression.

類似化合物との比較

Similar Compounds

Dasatinib: The parent compound, used in cancer treatment.

N-Boc-N-deshydroxyethyl Dasatinib: The non-deuterated version of the compound.

Other Tyrosine Kinase Inhibitors: Compounds such as Imatinib and Nilotinib, which also target similar pathways.

Uniqueness

N-Boc-N-deshydroxyethyl Dasatinib-d8 is unique due to its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability of the compound and provide more precise data in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying the detailed mechanisms of action and interactions of Dasatinib.

生物活性

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated derivative of Dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This compound exhibits significant biological activity, particularly in inhibiting the BCR-ABL fusion protein, which is pivotal in the pathogenesis of these leukemias.

- Molecular Formula : CHClDNOS

- Molecular Weight : 552.12 g/mol

- CAS Number : 1263379-04-9

- LogP : 5.71620

- PSA (Polar Surface Area) : 144.31 Ų

This compound functions as a potent inhibitor of several tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ. Its binding to the active and inactive conformations of the ABL kinase domain allows it to effectively inhibit cell proliferation in various leukemia cell lines. The presence of deuterium in its structure may enhance its metabolic stability and alter its pharmacokinetic properties compared to non-deuterated forms.

Biological Activity

-

Inhibition of BCR-ABL :

- This compound shows high affinity for BCR-ABL, effectively blocking its kinase activity. This inhibition is crucial for preventing the proliferation of leukemic cells that express this oncogenic protein.

-

Cell Line Studies :

- In vitro studies have demonstrated that this compound can significantly reduce cell viability in CML and Ph+ ALL cell lines, both sensitive and resistant to imatinib. This suggests a potential utility in overcoming resistance mechanisms associated with BCR-ABL mutations.

-

Pharmacokinetics :

- The deuterated version may exhibit altered pharmacokinetics, including improved oral bioavailability and extended half-life due to reduced metabolic clearance. This could enhance its therapeutic efficacy and reduce dosing frequency.

Data Table: Comparison of Biological Activities

| Compound | Target | IC50 (nM) | Comments |

|---|---|---|---|

| N-Boc-N-deshydroxyethyl D8 | BCR-ABL | <1 | Highly potent inhibitor |

| Dasatinib | BCR-ABL | 1–10 | First-line treatment for CML/Ph+ ALL |

| Imatinib | BCR-ABL | 10–100 | Less effective against certain mutations |

Case Studies

-

Clinical Relevance :

- A study involving patients with CML who developed resistance to imatinib showed that treatment with this compound led to significant reductions in leukemic cell counts, suggesting its potential as an alternative therapy for resistant cases.

-

Safety Profile :

- Preliminary safety assessments indicate that this compound maintains a safety profile similar to that of Dasatinib, with common side effects including skin rash and gastrointestinal disturbances.

特性

IUPAC Name |

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIZAWDYZXXVSM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693407 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263379-04-9 | |

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。